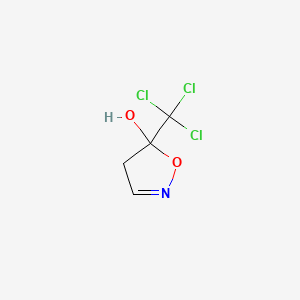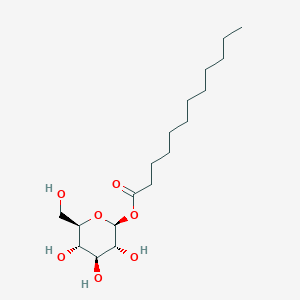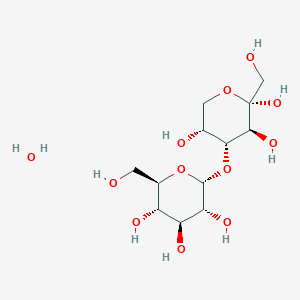
Phenylamino-thiophen-2-YL-acetonitrile
Overview
Description
Phenylamino-thiophen-2-YL-acetonitrile, also known as Anilino(thien-2-yl)acetonitrile, is a chemical compound with the molecular formula C12H10N2S . Its molecular weight is 214.29 .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Scientific Research Applications
Antimicrobial Activity
Phenylamino-thiophen-2-YL-acetonitrile derivatives have been explored for their antimicrobial properties. An efficient synthesis method has been developed for tetra substituted thiophene derivatives exhibiting antimicrobial activity, including derivatives with this compound (Sable, Ganguly, & Chaudhari, 2014). Furthermore, compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, including this compound, have shown promising antibacterial and antifungal properties (Mabkhot et al., 2017).
Luminescent Materials
Thiophene derivatives, including this compound, have been used in the synthesis of luminescent materials. For instance, a study on thiophene-derivatized pybox and its lanthanide ion complexes found that these compounds were highly luminescent, offering potential applications in various fields like optoelectronics (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Cancer Research
In the domain of cancer research, certain this compound derivatives have been identified as inhibitors of Src kinase activity, a protein implicated in cancer progression. This highlights their potential in cancer treatment and drug development (Boschelli et al., 2005).
Material Science
In material science, this compound derivatives have been utilized in the synthesis of conducting polymers. These materials, due to their unique electrical properties, find applications in electronics and energy storage devices (Bingöl, Güner, Çırpan, & Toppare, 2005).
Fluorescence Studies
This compound derivatives have also been investigated for their photoluminescence characteristics. Studies suggest their potential use in the development of fluorescence-based sensors and imaging tools (Xu, Yu, & Yu, 2012).
Supercapacitor Applications
Further research has explored the use of this compound in supercapacitor applications, particularly in the synthesis of novel monomers for enhancing the performance of supercapacitors (Mo, Zhou, Ma, & Xu, 2015).
Anticancer and Antimicrobial Studies
Lastly, derivatives of this compound have been synthesized and tested for their anticancer and antimicrobial activities, showing significant potential against various cancer cell lines and microbial strains (Duran & Demirayak, 2012).
properties
IUPAC Name |
2-anilino-2-thiophen-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-9-11(12-7-4-8-15-12)14-10-5-2-1-3-6-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZGSOEWZEYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378090 | |
| Record name | Anilino(thiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81994-43-6 | |
| Record name | Anilino(thiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol](/img/structure/B1608101.png)




![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)


![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)
![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)

